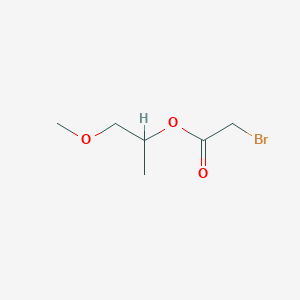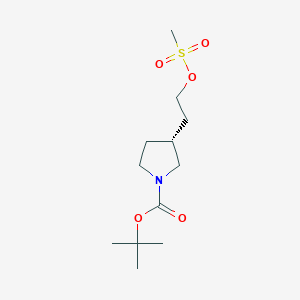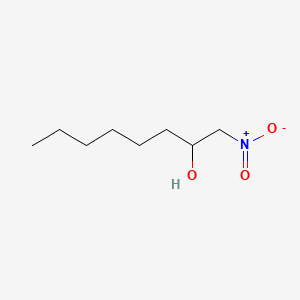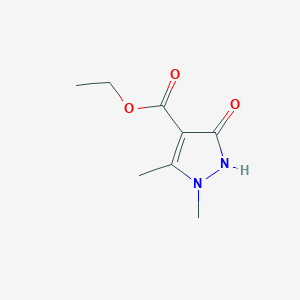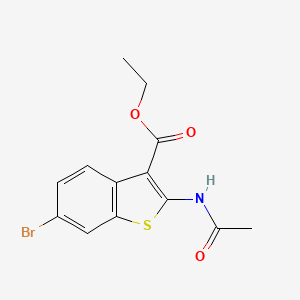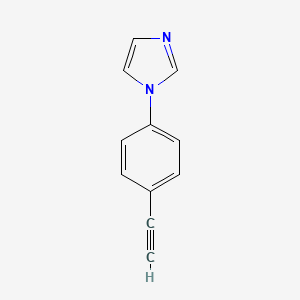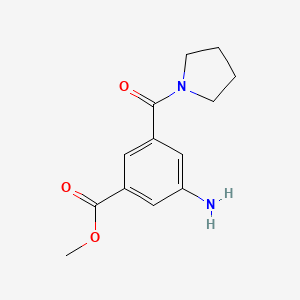
Methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate typically involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 3-amino-5-carboxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a coupling reaction with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring and the amino group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
- Methyl 3-amino-5-(pyrrolidine-1-carbonyl)aniline
- Methyl 3-amino-5-(pyrrolidine-1-carbonyl)phenylacetate
Comparison: Methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate is unique due to the presence of the benzoate ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
methyl 3-amino-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)10-6-9(7-11(14)8-10)12(16)15-4-2-3-5-15/h6-8H,2-5,14H2,1H3 |
Clave InChI |
BSWWCEKQJZTVHV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
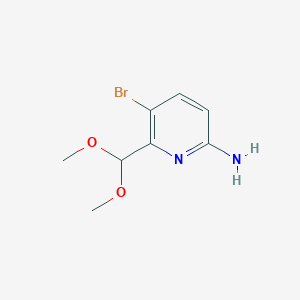

![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
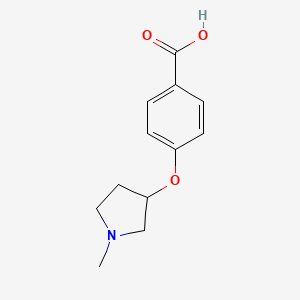
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)

